2-(Thiophen-3-yl)pyridin-4(1H)-one
Description
Properties
IUPAC Name |
2-thiophen-3-yl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-1-3-10-9(5-8)7-2-4-12-6-7/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZVLNCYOKEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671703 | |
| Record name | 2-(Thiophen-3-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-55-7 | |
| Record name | 2-(Thiophen-3-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-3-carboxaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted thiophene and pyridinone derivatives.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one can lead to a variety of derivatives with enhanced biological activities. For instance, it serves as a precursor in the synthesis of novel pyrimidine derivatives, which have demonstrated significant anti-inflammatory and antioxidant properties. These derivatives are synthesized through various chemical reactions involving the condensation of pyridine and thiophene moieties, resulting in compounds that exhibit potent biological activities .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. For example, arylidene hydrazinyl derivatives synthesized from this compound have shown remarkable activity against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antimicrobial efficacy, making these derivatives promising candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds derived from this compound have been investigated for their anti-inflammatory effects. Studies demonstrate that these compounds can suppress tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory pathways. This property suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and ulcerative colitis .
Antioxidant Activity
The antioxidant potential of this compound derivatives has been assessed using various assays, including DPPH scavenging activity tests. These compounds exhibit significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing hydrazinylpyrido[2,3-d]pyrimidin-4-one analogues from this compound demonstrated their antimicrobial potential against various bacterial strains. The results indicated that certain substitutions dramatically increased the inhibition zones compared to standard antibiotics, suggesting these compounds could be developed into effective antimicrobial therapies .
Case Study 2: Anti-inflammatory Applications
Another research effort involved evaluating the anti-inflammatory effects of compounds derived from this compound in animal models. The findings revealed a significant reduction in inflammation markers and pain relief comparable to existing anti-inflammatory drugs, indicating a promising avenue for further clinical development .
Mechanism of Action
The mechanism by which 2-(Thiophen-3-yl)pyridin-4(1H)-one exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The specific pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(Thiophen-3-yl)pyridin-4(1H)-one with structurally related compounds from the evidence:
Key Observations:
- Substituent Position Effects : The substitution position of the thiophene ring significantly impacts physicochemical properties. For instance, 5h (thiophen-2-yl) exhibits a higher melting point (159–161°C) than analogs with electron-withdrawing groups (e.g., 5e : 236–237°C), suggesting stronger intermolecular interactions in nitro-substituted derivatives .
- Functional Group Influence: The hydroxymethyl derivative (C₆H₇NO₂) has lower molecular weight and higher polarity, likely enhancing aqueous solubility compared to thiophene-substituted analogs .
Hydrogen Bonding and Crystallography
- Intermolecular Interactions: Hydrogen bonding patterns in pyridinone derivatives (e.g., N–H···O and C–H···S interactions) influence crystal packing and stability. The thiophene sulfur atom may participate in weak hydrogen bonds, as observed in related thieno-pyrimidinones .
- Crystallographic Tools : Programs like SHELXL () are critical for resolving such structures, though the target compound’s crystallographic data remain unreported.
Biological Activity
2-(Thiophen-3-yl)pyridin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring fused to a pyridinone structure, which contributes to its unique chemical properties. This structural arrangement is believed to enhance its biological activity through various mechanisms.
Target Enzymes and Pathways
Research indicates that thiophene derivatives, including this compound, may inhibit key enzymes involved in various biochemical pathways. Notably, some derivatives are known to inhibit tyrosinase, an enzyme critical for melanin biosynthesis, which suggests potential applications in dermatological therapies.
Biological Effects
The compound has been associated with multiple biological effects:
- Antimicrobial Activity : Exhibits significant activity against various pathogens.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Potentially reduces inflammation through modulation of inflammatory pathways .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 |
| This compound | Escherichia coli | 0.30 |
| This compound | Candida albicans | 0.40 |
These results indicate that the compound is particularly effective against gram-positive bacteria and fungi .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 6.25 |
| MCF-7 (breast cancer) | 25 |
| HeLa (cervical cancer) | 10 |
The compound showed significant inhibition of cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Case Studies
- Antimicrobial Evaluation : A study investigated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated strong activity against Staphylococcus aureus and Candida albicans, with MIC values significantly lower than those of standard antibiotics .
- Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of the compound against breast cancer cell lines MDA-MB-231 and MCF-7. The study reported a marked decrease in cell viability at concentrations as low as 6.25 μM, highlighting its potential for further development as an anticancer drug .
Pharmacokinetics
The pharmacokinetic profile of thiophene derivatives indicates favorable absorption and bioavailability characteristics. Stability studies suggest that environmental factors such as moisture and air can influence the compound's stability, which is crucial for its therapeutic application .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Thiophen-3-yl)pyridin-4(1H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiophene derivatives and pyridinone precursors. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to facilitate heterocycle formation, as demonstrated in analogous thiophene-pyridinone syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity and yield.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves byproducts.
- Yield Improvement : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : NMR (CDCl₃) reveals characteristic peaks for thiophene protons (δ 7.15–7.36 ppm) and pyridinone NH (δ 4.55 ppm). NMR confirms carbonyl (δ ~193 ppm) and aromatic carbons .
- IR Spectroscopy : Strong absorption at ~1658 cm⁻¹ indicates the pyridinone C=O stretch .
- Mass Spectrometry : LC-MS (ESI) provides molecular ion confirmation (e.g., m/z 229.88 [M+H]⁺ for similar derivatives) .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF; limited solubility in water. Pre-saturate solvents with inert gas to prevent oxidation.
- Stability : Store at 2–8°C in amber vials under nitrogen to avoid photodegradation and moisture absorption .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to grow high-quality crystals.
- Data Collection : Employ SHELXTL or similar software for structure refinement. Parameters like R factor (<0.05) ensure accuracy .
- Case Study : A related pyridinone-thiophene derivative showed planar geometry with dihedral angles <5° between rings, confirmed via X-ray .
Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and frontier orbital distribution. For example, thiophene rings often exhibit electron-rich regions, influencing nucleophilic attack sites .
- Molecular Dynamics : Simulate solvation effects in polar solvents to predict aggregation behavior.
Q. How to address contradictory spectroscopic data in synthetic intermediates?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
